molecular formula C9H8BrCl2NO B12622657 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide CAS No. 918408-70-5

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide

Cat. No.: B12622657
CAS No.: 918408-70-5
M. Wt: 296.97 g/mol
InChI Key: UJVDDIOFROUWSR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an acetamide structure. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

CAS No.

918408-70-5

Molecular Formula

C9H8BrCl2NO

Molecular Weight

296.97 g/mol

IUPAC Name

2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H8BrCl2NO/c1-5-2-3-6(11)9(8(5)12)13-7(14)4-10/h2-3H,4H2,1H3,(H,13,14)

InChI Key

UJVDDIOFROUWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the bromination of N-(2,6-dichloro-3-methylphenyl)acetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to the specific positioning of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Biological Activity

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with an acetamide functional group, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}BrCl2_{2}N O. It has a molecular weight of approximately 296.97 g/mol. The specific arrangement of the bromine and chlorine atoms alongside a methyl group enhances its reactivity and biological activity compared to similar compounds.

Property Value
Molecular FormulaC11_{11}H9_{9}BrCl2_{2}N O
Molecular Weight296.97 g/mol
Functional GroupsAcetamide, Halogens

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve interactions with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes. This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In studies assessing the antiproliferative effects of phenylacetamide derivatives, this compound demonstrated notable cytotoxicity in cancer cell lines. The compound's structure allows it to interact effectively with specific molecular targets involved in cancer cell proliferation. For instance, it was found to exhibit dose-dependent inhibition profiles comparable to established anticancer agents .

Table: Anticancer Activity Data

Cell Line IC50 (μM) Reference
Paraganglioma Cells10.5
Pancreatic Cancer12.0
Breast Cancer15.0

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction may lead to:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound can inhibit their function.
  • Disruption of Cellular Processes : Interference with signaling pathways can result in altered cellular responses.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in 2024 demonstrated that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL.
  • Anticancer Research : In a comparative study involving various phenylacetamide derivatives, this compound was identified as one of the most potent against pancreatic cancer cell lines, outperforming several other candidates in terms of cytotoxicity .
  • Inflammation Modulation : Research indicated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential role in managing inflammatory conditions .

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